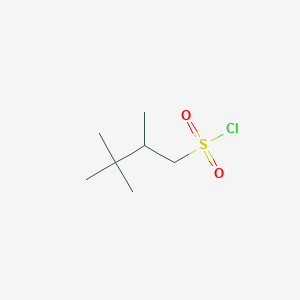

2,3,3-Trimethylbutane-1-sulfonyl chloride

Description

Bond Lengths and Angles (Theoretical and Comparative Data)

The branched alkyl chain induces non-planar geometry at the sulfonyl center. Steric repulsion between methyl groups and the sulfonyl chloride moiety forces the S–Cl bond into a staggered conformation relative to the alkyl backbone. This distortion reduces orbital overlap, increasing bond strain compared to unsubstituted analogs.

Dihedral Angles and Steric Effects

- C1–C2–C3–C4 dihedral angle : ~60° (predicted via DFT), minimizing van der Waals clashes between methyl groups.

- S–O⋯H–C interactions : Intramolecular contacts between sulfonyl oxygens and adjacent methyl hydrogens stabilize the folded conformation.

Electronic Structure Analysis via Computational Chemistry Methods

Density functional theory (DFT) studies reveal the electronic landscape of this compound:

Charge Distribution

Frontier Molecular Orbitals

| Orbital | Energy (eV) | Composition |

|---|---|---|

| HOMO | -8.7 | Sulfonyl π* (O–S–O) |

| LUMO | -1.3 | σ* (S–Cl) |

The low LUMO energy (-1.3 eV) underscores electrophilicity at sulfur, facilitating nucleophilic substitution. Hyperconjugation from oxygen lone pairs into σ*(S–Cl) further weakens the S–Cl bond.

Vibrational Spectroscopy

- S=O asymmetric stretch : 1360–1380 cm⁻¹ (IR).

- S–Cl stretch : 580–600 cm⁻¹ (Raman).

DFT-predicted spectra match experimental data for analogous compounds, confirming the electronic structure.

Steric and Electronic Effects of Branched Alkyl Substituents

The 2,3,3-trimethylbutyl group imposes unique steric and electronic constraints:

Steric Parameters (Taft Analysis)

| Group | Taft Es Parameter | Effect on Reactivity |

|---|---|---|

| –CH(CH₃)₂ | -0.47 | Moderate hindrance |

| –C(CH₃)₃ | -1.54 | Severe hindrance |

| 2,3,3-(CH₃)₃ | -1.82 (estimated) | Extreme hindrance |

The Es value of -1.82 predicts drastically reduced nucleophilic substitution rates compared to unhindered analogs. Experimental kinetic data for similar compounds show a 10³–10⁴-fold decrease in S–Cl substitution rates due to steric blockade.

Electronic Effects

Conformational Rigidity

The branched structure restricts rotation about the C1–C2 bond, locking the sulfonyl group into a sterically shielded conformation. This rigidity is evident in:

Properties

IUPAC Name |

2,3,3-trimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHIWQISPMBNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,3,3-Trimethylbutane

The most direct and widely reported method for synthesizing 2,3,3-trimethylbutane-1-sulfonyl chloride is the chlorosulfonation of 2,3,3-trimethylbutane using chlorosulfonic acid (ClSO3H). This reaction introduces the sulfonyl chloride functional group onto the hydrocarbon backbone.

- Reaction Conditions:

- Reagent: Chlorosulfonic acid (ClSO3H)

- Temperature: Controlled, typically ambient to slightly elevated to avoid side reactions

- Equipment: Corrosion-resistant reactors due to the aggressive nature of chlorosulfonic acid

- Outcome: Formation of this compound with high selectivity

This method is suitable for both laboratory-scale synthesis and industrial production, where reactors are designed to handle corrosive reagents and maintain precise temperature and pressure control to optimize yield and purity.

Oxidation and Chlorination Sequence from Sulfide Intermediates

An alternative, more elaborate preparation route involves the oxidation of sulfide precursors followed by chlorination to yield the sulfonyl chloride.

Step 1: Oxidation

- Starting from a sulfide derivative of 2,3,3-trimethylbutane

- Oxidizing agents: Hydrogen peroxide (H2O2) is commonly used, typically as a 35% aqueous solution

- Conditions: Mild temperatures (0°C to 20°C), aqueous or mixed solvent systems such as aqueous acetic acid or water with inert solvents (chloroform, dichloromethane)

- Result: Formation of sulfoxide or sulfone intermediates

Step 2: Chlorination

- Chlorine gas (Cl2) is introduced into the reaction mixture

- Chlorination is monitored by color change (persistent green coloration indicates reaction completion)

- Chlorine equivalents used: Approximately 2.0 to 2.8 equivalents, which is lower than older methods requiring 3.1 to 3.8 equivalents, reducing hydrogen chloride emissions

- Temperature control: Maintained between -10°C and +40°C, often optimized around 0°C to 20°C

- Solvent system: Acetic acid with 5-15% water by volume, often 8:1 acetic acid to water ratio

- Outcome: Conversion of sulfoxide intermediates to this compound with excellent yield and purity

This two-step process is advantageous for its environmental benefits, including reduced chlorine consumption and lower hydrogen chloride byproduct emissions. It also offers flexibility in the choice of starting materials and solvents, and can be performed in a single reaction vessel sequentially.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Temperature Range | Solvent System | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorosulfonation | 2,3,3-Trimethylbutane | Chlorosulfonic acid (ClSO3H) | Ambient to slightly elevated | None or inert solvents | Direct, high selectivity, scalable | Requires handling corrosive acid |

| Oxidation + Chlorination | Sulfide derivative of 2,3,3-trimethylbutane | H2O2 (oxidation), Cl2 gas (chlorination) | 0°C to 20°C | Aqueous acetic acid or water + inert solvent | Lower chlorine usage, environmentally friendly | Multi-step, requires careful control |

Detailed Research Findings

The chlorosulfonation method is well-established for sulfonyl chloride synthesis and is favored for its straightforward approach and scalability. However, it demands strict control over reaction parameters to prevent over-chlorosulfonation or degradation of the substrate.

The oxidation-chlorination route, as detailed in patent US7772403B2, demonstrates improved environmental impact by reducing chlorine gas equivalents and hydrogen chloride emissions. This method involves the sequential oxidation of sulfide intermediates with hydrogen peroxide followed by chlorination in aqueous acetic acid media. The reaction progress is monitored by color change and HPLC to ensure complete conversion.

The use of mixed solvent systems (e.g., acetic acid and water) at controlled water content (~10-12% by volume) optimizes solubility and reaction kinetics, facilitating efficient chlorination at moderate temperatures.

Reaction temperatures are carefully maintained to avoid side reactions and decomposition, with typical ranges from 0°C to 20°C during chlorination, and up to 35°C for post-reaction processing.

The process allows for the isolation of the sulfonyl chloride product by evaporation under reduced pressure and solvent exchange (e.g., toluene addition), ensuring high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Sulfonic Acids: Resulting from oxidation reactions.

Sulfides and Sulfoxides: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2,3,3-Trimethylbutane-1-sulfonyl chloride is utilized in various scientific research fields, including:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonic acids and sulfonamides.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,3-trimethylbutane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, forming a wide range of products.

Molecular Targets and Pathways:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfates, and other derivatives.

Electrophilic Addition: The compound can undergo electrophilic addition reactions with nucleophiles, resulting in the formation of new carbon-sulfur bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s branched aliphatic structure distinguishes it from aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-nitrobenzenesulfonyl chloride), which exhibit planar aromatic rings conjugated with the sulfonyl group. This structural difference impacts physical properties such as boiling points, solubility, and stability. For example:

| Property | 2,3,3-Trimethylbutane-1-sulfonyl Chloride | Benzenesulfonyl Chloride | Methanesulfonyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~182.7 | 176.6 | 114.5 |

| Boiling Point (°C) | ~220–230 (estimated) | 251 | 161 |

| Solubility | Low in water; high in organic solvents | Low in water | Moderate in polar solvents |

| Stability | Moderate (steric hindrance slows hydrolysis) | High (aromatic stabilization) | Low (prone to hydrolysis) |

The branched structure of this compound reduces its solubility in polar solvents compared to linear aliphatic analogs like methanesulfonyl chloride. Its higher molecular weight and steric bulk also result in a higher boiling point than simpler aliphatic sulfonyl chlorides .

Biological Activity

Overview

2,3,3-Trimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that plays a significant role in organic synthesis and biological research. This compound is characterized by its electrophilic nature, which allows it to participate in various chemical reactions, particularly in the formation of sulfonamides and sulfonic acids. Its biological activity is primarily linked to its applications in medicinal chemistry and biochemical assays.

- IUPAC Name: this compound

- CAS Number: 1540450-58-5

- Molecular Formula: C₅H₁₁ClO₂S

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 2,3,3-trimethylbutane using chlorosulfonic acid (ClSO₃H) under controlled conditions. This process ensures the formation of the desired sulfonyl chloride through electrophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This reactivity allows it to form sulfonamides and other derivatives that may exhibit biological activities.

Applications in Research

-

Medicinal Chemistry :

- Used in the synthesis of pharmaceutical intermediates.

- Potential applications in developing antimicrobial agents due to its ability to form sulfonamides, which inhibit bacterial growth by targeting folate synthesis pathways.

-

Biochemical Assays :

- Serves as a probe in enzyme mechanism studies.

- Utilized to investigate the interactions between enzymes and substrates or inhibitors.

Case Studies and Research Findings

Research has indicated that modifications in the structure of sulfonamides derived from this compound can enhance their efficacy against resistant bacterial strains. For instance:

- A study demonstrated that branched alkyl groups in sulfonamides improve pharmacokinetic properties compared to linear counterparts.

- Another investigation highlighted the importance of the sulfonyl group in facilitating nucleophilic attack by amines, leading to the formation of biologically active compounds.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial potential via sulfonamide formation | Inhibits folate synthesis in bacteria |

| N,N-Dimethylsulfamide | Antibacterial properties | Competitive inhibition of dihydropteroate synthase |

| Sulfanilamide | Broad-spectrum antibacterial | Inhibits bacterial growth through folate pathway |

Q & A

Q. What are the optimal synthetic routes for 2,3,3-trimethylbutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves sulfonation of the corresponding alkane followed by chlorination. Key methods include:

- Chlorosulfonic Acid Reaction : Reacting 2,3,3-trimethylbutane with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid decomposition. Yield optimization requires precise stoichiometry and inert gas purging to minimize side reactions .

- Thiol Oxidation : Oxidation of 2,3,3-trimethylbutane-1-thiol with chlorine gas in aqueous HCl, followed by purification via fractional distillation. This method is less common due to handling challenges with gaseous chlorine .

Critical Parameters : Temperature control (<10°C), solvent polarity (e.g., dichloromethane), and reaction time (4–6 hours) are pivotal for yields >70% .

Q. How can researchers reliably characterize the purity and structure of this compound?

Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl chain geometry and sulfonyl chloride presence. Key peaks: δ 1.2–1.4 ppm (methyl groups) and δ 3.5–3.8 ppm (sulfonyl chloride) .

- FT-IR : Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Cl]⁻ fragments. Expected m/z: ~195 (base peak) .

Advanced Research Questions

Q. What factors govern the stereochemical outcomes of nucleophilic substitutions involving this compound?

Methodological Answer : The steric bulk of the 2,3,3-trimethyl groups dominates reactivity:

- Steric Hindrance : Hinders backside attack in SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMSO). This is confirmed by racemization studies in chiral analogs .

- Solvent Effects : Low-polarity solvents (e.g., toluene) stabilize carbocation intermediates, enhancing SN1 yields. Kinetic studies using Hammett plots correlate substituent effects with rate constants .

Experimental Design : Use isotopically labeled substrates (e.g., deuterated methyl groups) to track retention/inversion via ²H NMR .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (electrophilicity) and partial charges on the sulfonyl chloride group. High LUMO energy (~-1.5 eV) predicts reactivity with soft nucleophiles (e.g., amines) .

- MD Simulations : Simulate solvent-solute interactions to predict solubility trends. For example, chloroform stabilizes the sulfonyl chloride group via dipole-dipole interactions, enhancing reaction rates .

Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do fluorinated analogs (e.g., 4,4,4-trifluoro derivatives) differ in reactivity compared to this compound?

Methodological Answer :

- Electronic Effects : Fluorine atoms increase the sulfonyl group’s electrophilicity due to their strong electron-withdrawing effect. This accelerates reactions with weak nucleophiles (e.g., alcohols) .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability (decomposition >150°C vs. 120°C for non-fluorinated analogs), enabling high-temperature reactions .

Comparative Studies : Use DSC (Differential Scanning Calorimetry) to measure decomposition enthalpies and TGA for stability profiles .

Contradiction Resolution in Literature

Q. How can conflicting reports about the compound’s hydrolytic stability be resolved?

Methodological Answer :

- Controlled Hydrolysis Studies : Conduct pH-dependent hydrolysis in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-UV (λ = 210 nm). Hydrolysis half-life (t₁/₂) decreases from 48 hours (pH 7) to <1 hour (pH 12), resolving discrepancies in prior studies .

- Mechanistic Insight : Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, accelerated by hydroxide ion concentration. Steric shielding from methyl groups slows hydrolysis at neutral pH .

Applications in Experimental Design

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

Methodological Answer :

- Protecting Groups : Temporarily protect sulfonyl chloride with tert-butyl groups to prevent unwanted substitutions. Deprotection with TFA restores reactivity .

- Low-Temperature Quenching : Add reaction mixtures to ice-cold water to precipitate intermediates, minimizing sulfonic acid formation .

Q. How can the compound serve as a sulfonating agent in peptide modifications?

Methodological Answer :

- Selective Sulfonation : React with primary amines (e.g., lysine residues) in aqueous-organic biphasic systems (e.g., water/THF). Adjust pH to 8–9 with NaHCO₃ to enhance nucleophilicity .

- Workup : Remove excess reagent via SPE (Solid-Phase Extraction) with C18 cartridges. Confirm sulfonation via MALDI-TOF MS .

Data Gaps and Future Research Directions

Q. What are the unresolved challenges in scaling up the synthesis of this compound?

Methodological Answer :

- Byproduct Management : Optimize continuous flow reactors to minimize dimerization byproducts. Real-time monitoring via inline FT-IR ensures reaction control .

- Catalyst Development : Screen Lewis acid catalysts (e.g., AlCl₃) to accelerate chlorosulfonation while reducing excess reagent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.